2,6-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2S/c17-12-2-1-3-13(18)15(12)16(20)19-8-11-4-5-14(21-11)10-6-7-22-9-10/h1-7,9H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXZGMZODQNSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(O2)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with difluoro substitutions and a side chain incorporating a thiophene and furan moiety. Its molecular formula is with a molecular weight of 349.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 2034569-10-1 |
The mechanism of action for this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of difluoro groups enhances binding affinity and selectivity due to hydrophobic interactions, particularly in the context of targeting proteins like FtsZ, which is significant in bacterial cell division.
Anticancer Activity
Recent studies have indicated promising anticancer properties for this compound. It has shown cytotoxic effects against several cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited IC50 values in the micromolar range, indicating significant cytotoxicity.
- U-937 (Monocytic Leukemia) : Demonstrated higher potency compared to standard chemotherapeutics such as doxorubicin.
The compound's ability to induce apoptosis in these cell lines was confirmed through flow cytometry assays, suggesting that it acts in a dose-dependent manner.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies show that derivatives containing the difluorobenzamide motif exhibit enhanced activity against Gram-positive bacteria like Staphylococcus aureus. The fluorination appears to play a crucial role in improving the metabolic stability and overall efficacy of the compound.
Case Studies
- Study on Anticancer Activity :
-
Antibacterial Efficacy :
- Research focusing on the FtsZ protein revealed that compounds with the difluorobenzamide structure inhibited bacterial growth effectively, with molecular docking studies confirming strong binding interactions . The study emphasized how fluorination impacts binding affinity and selectivity towards bacterial targets.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of 2,6-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 31.108 - 124.432 |
| Pseudomonas aeruginosa | 31.108 - 248.863 |
The compound demonstrated moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like ciprofloxacin in certain assays.
Study on MRSA Biofilms
A study assessed the effectiveness of the compound against MRSA biofilms, revealing that it significantly reduced biofilm formation at concentrations ranging from 62.216 to 124.432 µg/mL. This indicates its potential use in treating infections associated with biofilm formation.
In Vitro Testing
Another investigation demonstrated the compound's ability to inhibit protein synthesis in bacterial cells, leading to cell death through disruption of nucleic acid and peptidoglycan production pathways. This suggests a multifaceted mechanism of action that could be harnessed for therapeutic applications.
Pharmacokinetics
While detailed pharmacokinetic data specific to this compound is limited, similar compounds have shown promising profiles regarding absorption, distribution, metabolism, and excretion (ADME). The presence of fluorine atoms is anticipated to enhance lipophilicity, potentially improving bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related benzamide and heterocyclic derivatives are analyzed below:
Structural Analogues with Antifungal Activity
LMM5 and LMM11 (1,3,4-oxadiazoles) share a benzamide core but differ in substituents:
- LMM5 : 4-methoxyphenylmethyl group at the oxadiazole ring.
- LMM11: Furan-2-yl group at the oxadiazole ring. Both exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition.
| Compound | Core Structure | Heterocyclic Substituent | Molecular Weight | Biological Activity |
|---|---|---|---|---|
| Target Compound | Benzamide | 5-(Thiophen-3-yl)furan-2-yl | 385.4 (calc.) | Not reported |
| LMM5 | 1,3,4-Oxadiazole | 4-Methoxyphenylmethyl | ~550 (est.) | Antifungal (C. albicans) |
| LMM11 | 1,3,4-Oxadiazole | Furan-2-yl | ~480 (est.) | Antifungal (C. albicans) |
Pesticidal Benzamides
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) shares a difluorophenylbenzamide backbone but incorporates a pyridine-phenoxy group. Its use as a herbicide highlights how substituent modifications (e.g., trifluoromethyl groups) can redirect activity from pharmacological to pesticidal applications. The target compound’s thiophene-furan system may reduce phytotoxicity compared to diflufenican’s pyridine moiety .
Simplified Benzamide Derivatives
2,6-Difluoro-N-(prop-2-ynyl)benzamide lacks the heteroaromatic side chain, featuring a propargyl group instead.
Sulfonamide Variants
A sulfonamide analog (2,6-difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide ) replaces the benzamide with a sulfonamide group. Sulfonamides generally exhibit higher acidity (pKa ~10) than benzamides (pKa ~15), affecting hydrogen-bonding interactions in biological systems. The hydroxyl group in this variant may confer additional metabolic stability .
Key Research Findings and Implications
- Structural Flexibility : The thiophene-furan system in the target compound provides a balance of hydrophobicity and π-conjugation, distinct from simpler furan or phenyl substituents in analogs.
- Activity Prediction : Based on LMM5/LMM11, the compound may inhibit thioredoxin reductase, but empirical validation is needed.
- Synthetic Feasibility : Modular synthesis (e.g., Suzuki coupling) allows for rapid diversification, as seen in nucleoside analogs .
Q & A
Basic: What are the common synthetic routes for synthesizing 2,6-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide?
The synthesis typically involves a multi-step approach:
Amide Bond Formation : React 2,6-difluorobenzoic acid with a coupling agent (e.g., HATU or EDC) and the amine precursor (5-(thiophen-3-yl)furan-2-yl)methanamine.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Characterization : Validate via -NMR, -NMR, and HPLC-MS .
Key Catalysts : Palladium or nickel complexes may be used for cross-coupling reactions to assemble the thiophene-furan moiety .
Advanced: How can reaction conditions be optimized to improve yield and purity of this compound?
Optimization strategies include:
- Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, DMF or THF as solvents may influence reaction kinetics .
- Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways. ICReDD’s reaction path search methods can reduce trial-and-error experimentation .
- In-line Analytics : Implement HPLC or IR spectroscopy for real-time monitoring of intermediate formation .
Basic: What spectroscopic techniques are used to confirm the structure of this benzamide derivative?
- -NMR and -NMR : Identify protons and carbons in the benzamide core, furan-thiophene linker, and fluorine substituents.
- HRMS : Confirm molecular weight (expected [M+H] ~ 347.06).
- IR Spectroscopy : Detect amide C=O stretches (~1650–1700 cm) .
Advanced: What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
- Crystal Growth : Fluorine’s electron-withdrawing effects can disrupt crystallization. Use slow vapor diffusion with dichloromethane/hexane.
- X-ray Diffraction : Anisotropic displacement parameters may require high-resolution synchrotron data. Refinement software (e.g., SHELXT) helps model disordered thiophene rings .
Basic: What preliminary assays are used to evaluate the biological activity of this compound?
- In Vitro Screening : Test against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination).
- Enzyme Inhibition : Use fluorogenic substrates to assess inhibition of kinases or proteases.
- Solubility Studies : Measure logP via shake-flask method to predict bioavailability .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be reconciled?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance.
- SAR Analysis : Modify the thiophene or benzamide groups to enhance target engagement.
- Statistical Modeling : Apply multivariate analysis to isolate confounding variables (e.g., plasma protein binding) .
Basic: What computational tools are used to predict the reactivity of this compound?
- QSAR Models : Corrogate or MOE to predict physicochemical properties (e.g., logD, pKa).
- Docking Simulations : AutoDock Vina or Schrödinger Suite to study interactions with biological targets (e.g., kinase ATP-binding pockets) .
Advanced: How can molecular dynamics (MD) simulations elucidate its mechanism of action?
- Binding Free Energy Calculations : Use MMPBSA/MMGBSA to quantify ligand-receptor affinity.
- Allosteric Effects : Simulate conformational changes in target proteins (e.g., GPCRs) upon ligand binding.
- Solvent Analysis : Identify water-mediated hydrogen bonds using GROMACS .
Basic: How do structural modifications to the thiophene-furan moiety affect bioactivity?
- Electron-Donating Groups : Adding methyl to thiophene increases lipophilicity, enhancing membrane permeability.
- Ring Expansion : Replacing furan with pyran reduces metabolic oxidation but may decrease target affinity .
Advanced: What strategies resolve discrepancies in degradation pathway studies?
- LC-HRMS/MS : Identify degradation products under forced conditions (e.g., acidic/basic hydrolysis).
- Isotope Labeling : Track -labeled amide bonds to confirm hydrolysis mechanisms.
- DFT Calculations : Predict degradation intermediates and validate with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
